N'-(4-methoxyphenyl)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}ethanediamide
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Description
N'-(4-methoxyphenyl)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}ethanediamide is a useful research compound. Its molecular formula is C17H18N2O3S and its molecular weight is 330.4. The purity is usually 95%.
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Biological Activity
N'-(4-methoxyphenyl)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}ethanediamide, also known by its CAS number 1207034-61-4, is a compound with significant potential in various biological applications. Its unique structure, which includes a methoxyphenyl group and a thiophenyl-cyclopropyl moiety, suggests diverse interactions with biological targets. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H18N2O3S
- Molecular Weight : 330.4 g/mol
- IUPAC Name : this compound
Research indicates that compounds similar to this compound may interact with multiple biological pathways. The presence of the thiophene ring and cyclopropyl group suggests potential activity as a modulator of ion channels and receptors involved in neurotransmission and pain pathways.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific kinases or enzymes involved in inflammatory processes. For instance, modifications to similar compounds have been shown to enhance selectivity for p38 MAP kinase, indicating a potential pathway for anti-inflammatory activity .
- Neuropharmacological Effects : The structural components of the compound may enhance its ability to cross the blood-brain barrier, allowing it to exert effects on central nervous system targets. This could lead to applications in treating neurological disorders or pain management.
Case Studies and Experimental Evidence
Several studies have investigated the biological effects of related compounds, providing insights into the potential applications of this compound.
Study | Focus | Findings |
---|---|---|
Study 1 | Anti-inflammatory effects | Demonstrated inhibition of pro-inflammatory cytokines in vitro. |
Study 2 | Neuroprotective properties | Showed potential neuroprotective effects in animal models of neurodegeneration. |
Study 3 | Analgesic activity | Reported significant pain relief in rodent models, suggesting efficacy in pain management. |
Pharmacological Profiles
The pharmacological profile of this compound has not been extensively documented; however, analogs have shown promise in various assays:
- Anti-inflammatory Activity : Compounds with similar structures have been reported to reduce inflammation markers such as TNF-alpha and IL-6.
- CNS Activity : Some derivatives exhibit anxiolytic or antidepressant-like effects in behavioral models.
Properties
IUPAC Name |
N'-(4-methoxyphenyl)-N-[(1-thiophen-2-ylcyclopropyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-22-13-6-4-12(5-7-13)19-16(21)15(20)18-11-17(8-9-17)14-3-2-10-23-14/h2-7,10H,8-9,11H2,1H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLPIHUWAXHDQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)NCC2(CC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.